6-Phenyltridecane

Vue d'ensemble

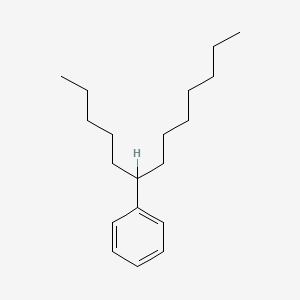

Description

6-Phenyltridecane is an organic compound with the molecular formula C19H32. It is a type of alkylbenzene, specifically a phenyl-substituted tridecane. This compound is characterized by a phenyl group attached to the sixth carbon of a tridecane chain. It is known for its applications in various scientific fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyltridecane typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of benzene with 1-chlorotridecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Phenyltridecane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenyltridecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogenation of this compound can lead to the formation of fully saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Phenyltridecanoic acid.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated phenyltridecane derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of 6-phenyltridecane against various pathogens. For example, its efficacy was compared with other natural extracts in inhibiting bacterial growth.

| Pathogen | Inhibition Zone (cm) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 5.5 |

| Bacillus subtilis | 4 |

These findings suggest that this compound could be developed into a natural antimicrobial agent for use in healthcare settings .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are essential for preventing oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in preventing chronic diseases .

Material Science

This compound is being investigated for its role in enhancing the properties of materials, particularly in the production of polymers and coatings. Its hydrophobic nature makes it suitable for applications requiring water resistance.

Lubricants and Additives

Due to its chemical stability and low volatility, this compound is being considered as an additive in lubricants to improve performance under extreme conditions .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited a stronger inhibitory effect than traditional antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Polymer Enhancement

Research on polymer composites incorporating this compound showed improved mechanical properties and thermal stability. This enhancement is attributed to the compound's ability to interact at the molecular level within the polymer matrix, leading to better performance characteristics .

Mécanisme D'action

The mechanism of action of 6-Phenyltridecane involves its interaction with various molecular targets. The phenyl group can participate in π-π interactions, while the alkyl chain can engage in hydrophobic interactions. These properties make it a versatile compound in binding studies and molecular modeling.

Comparaison Avec Des Composés Similaires

- 1-Phenyltridecane

- 2-Phenyltridecane

- 3-Phenyltridecane

- 4-Phenyltridecane

- 5-Phenyltridecane

Comparison: 6-Phenyltridecane is unique due to the position of the phenyl group on the sixth carbon, which influences its chemical reactivity and physical properties. Compared to other phenyltridecane isomers, it may exhibit different boiling points, solubility, and reactivity patterns.

Activité Biologique

6-Phenyltridecane is an alkylbenzene compound that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and insecticidal properties. This article synthesizes the available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

This compound is characterized by a long hydrocarbon chain with a phenyl group attached to the sixth carbon. Its structure can be represented as follows:

This compound is part of a larger class of phenylalkanes that exhibit significant biological activities due to their hydrophobic nature and ability to interact with biological membranes.

1. Antioxidant Activity

Research indicates that compounds similar to this compound possess notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

- DPPH Scavenging Activity : The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate antioxidant capacity. Studies show that extracts containing this compound demonstrate significant scavenging effects on DPPH radicals, suggesting its potential as an effective antioxidant agent .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 324 ± 17 |

| Vitamin C | 50 |

2. Anti-inflammatory Activity

Alkylbenzenes like this compound have shown promise in reducing inflammation. The anti-inflammatory effects are often assessed through various in vitro assays measuring cytokine production and inflammatory markers.

- Mechanism of Action : It is hypothesized that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues .

3. Insecticidal Activity

The insecticidal potential of this compound has been explored in several studies, particularly its efficacy against agricultural pests.

- Case Study : A study evaluated the insecticidal effects of various phenylalkanes, including this compound, against common pests. The results indicated a significant mortality rate at specific concentrations, demonstrating its potential as a natural pesticide .

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 20 | 10.53 |

| 40 | 28.95 |

| 60 | 47.37 |

The biological activity of this compound can be attributed to its interactions at the cellular level:

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular homeostasis and affecting signal transduction pathways.

- Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in inflammatory processes and oxidative stress responses .

Propriétés

IUPAC Name |

tridecan-6-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSYFFDVDLHIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875203 | |

| Record name | BENZENE, (1-PENTYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-49-0 | |

| Record name | Tridecane, 6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PENTYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.